Tungstic acid

描述

属性

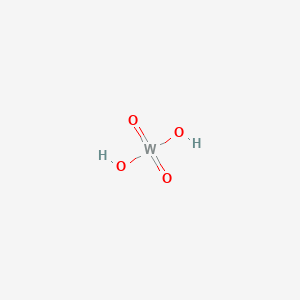

IUPAC Name |

dihydroxy(dioxo)tungsten | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H2O.2O.W/h2*1H2;;;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMPGARWFYBADJI-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[W](=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2WO4, H2O4W | |

| Record name | Tungstic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tungstic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Tungstate (WO42-), hydrogen (1:2), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

7783-03-1 | |

| Record name | Tungstic(VI) acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tungstate (WO42-), hydrogen (1:2), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dihydrogen wolframate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.068 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TUNGSTIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4D6K0RX2G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthesis Methodologies of Tungstic Acid

Precipitation from Tungstate (B81510) Solutions

Precipitation from an aqueous solution of an alkali metal tungstate, such as sodium tungstate (Na₂WO₄), by acidification is a common and widely studied method for producing tungstic acid. collegedunia.comgoogle.com The fundamental reaction involves the treatment of a tungstate solution with a strong acid, typically a mineral acid like hydrochloric acid (HCl) or nitric acid (HNO₃), which leads to the precipitation of this compound or its hydrated forms. wikipedia.orgmdpi.com

The general chemical equation for the reaction using hydrochloric acid is: Na₂WO₄ + 2 HCl → H₂WO₄↓ + 2 NaCl wikipedia.org

This process can be applied to recover tungsten from various sources. For instance, tungsten-containing scrap can be leached with sodium hydroxide (B78521) (NaOH) to form a sodium tungstate solution, which is then acidified to produce this compound. taylorandfrancis.commdpi.com Similarly, tungsten ores like wolframite (B13744602) are digested with a base to create a soluble alkali tungstate solution, which serves as the starting material for acid precipitation. wikipedia.orggoogle.com The choice of acid can influence the process; for example, using nitric acid is effective for achieving a high degree of tungsten precipitation. mdpi.com A high-purity product can be obtained by adding a sodium tungstate solution to hot, concentrated hydrochloric acid, which causes the this compound to separate out as a precipitate. tungsten-powder.com

The control of acidity (pH) and temperature are critical parameters that significantly influence the phase, crystallinity, and morphology of the precipitated this compound. google.comutwente.nl The final product can be this compound (H₂WO₄), also known as tungsten oxide monohydrate (WO₃·H₂O), or tungsten oxide dihydrate (WO₃·2H₂O), depending on the conditions. utwente.nl

Acidity (pH): The pH of the reaction mixture plays a crucial role. At a low pH (≤ 1), the formation of this compound seeds (tungsten oxide hydrates) is favored at room temperature. utwente.nl Studies have shown that in highly acidic suspensions (pH between -0.85 and -0.34), orthorhombic tungsten oxide dihydrate (WO₃·2H₂O) nanoplates with high crystallinity are formed. researchgate.net In contrast, moderately acidic conditions (pH between 0.04 and 0.97) can lead to the formation of hexagonal tungsten oxide. researchgate.net The sequence of acid addition also matters; a "reversed way of acidification," where the sodium tungstate solution is added to the dilute acid, is recommended to maintain low acidity and achieve a high yield of pure white, powdery this compound. jlu.edu.cn

Temperature: Temperature affects the reaction kinetics and the resulting crystal phase. A process for producing powdered spherical this compound involves reacting an aqueous alkali tungstate solution with a mineral acid at an elevated temperature, typically between 50°C and 103°C, with a preferred range of 70°C to 100°C. collegedunia.comgoogle.com In situ Raman spectroscopy studies have shown that upon heating a solution at pH 0.5, tungsten oxide dihydrate (WO₃·2H₂O) begins to transform into tungsten oxide monohydrate (WO₃·H₂O) starting at 70°C. utwente.nl At temperatures above 150°C to 170°C, the monohydrate transforms into monoclinic WO₃. utwente.nlresearchgate.net

| pH Range | Temperature | Resulting Tungsten Oxide Phase | Reference |

|---|---|---|---|

| ≤ 1.0 | Room Temperature | This compound seeds (WO₃·2H₂O or WO₃·H₂O) precipitate | utwente.nl |

| -0.85 to -0.34 | Room Temperature | Orthorhombic WO₃·2H₂O nanoplates | researchgate.net |

| 0.04 to 0.97 | Room Temperature | Hexagonal WO₃ | researchgate.net |

| 0.5 | Starts at 70°C | Transformation of WO₃·2H₂O to WO₃·H₂O | utwente.nl |

| 0.5 | ≥ 170°C | Phase-pure monoclinic WO₃ | utwente.nl |

| 1.5 - 2.0 | ≥ 170°C | Significant or dominant formation of hexagonal WO₃ | researchgate.net |

The concentrations of the reactants, namely the alkali tungstate solution and the acid, are key variables in the synthesis of this compound. rudmet.net The concentration of these solutions directly impacts the reaction rate, yield, and the physical characteristics of the precipitate, such as its specific surface area. rudmet.net

For example, to produce fine-grained this compound, a continuous operation unit can be used that controls the draining rates and concentrations of sodium tungstate and hydrochloric acid solutions. rudmet.net Research has investigated the dependence of the specific surface area of the resulting this compound on the concentration of the hydrochloric acid used, identifying an optimum concentration to achieve desired properties. rudmet.net When adding a sodium tungstate solution to nitric acid, the reaction is kept slow to produce fine grains. tungstic-acid.com Conversely, a rapid reaction due to high concentrations can often lead to the formation of colloidal this compound. tungstic-acid.com The use of hot, highly concentrated hydrochloric acid is a method for refining this compound to a high purity. tungsten-powder.com

A significant challenge in the precipitation of this compound is the formation of a gelatinous or colloidal precipitate. jlu.edu.cntungstic-acid.com This colloidal form is difficult to filter and handle, and its presence can indicate impurities and lead to a low yield. jlu.edu.cn Peptization, the process where a precipitate reverts to a colloidal state, must also be prevented.

Several strategies have been developed to avoid these issues:

Reversed Addition: Adding the sodium tungstate solution to a dilute acid solution (the "reversed way of acidification") helps to prevent localized high concentrations of acid that lead to colloidal formation. jlu.edu.cn This method results in a product that is easier to filter. jlu.edu.cn

Use of Additives: Adding a small amount of aluminum nitrate (B79036) solution after the sodium tungstate has been added to nitric acid can prevent gelatinization and accelerate the condensation and precipitation of the product. tungstic-acid.com

Washing with Acidic Solutions: Washing the precipitated this compound with a slightly acidic solution, such as 1-2% hydrochloric acid, can inhibit the formation of colloidal particles that would otherwise interfere with filtration. google.com

Control of Acidity: Maintaining low acidity throughout the precipitation process is a key factor in preventing the formation of colloids. jlu.edu.cn

Electrochemical Synthesis and Recovery

Electrochemical methods offer an alternative, environmentally benign route for synthesizing this compound and related tungsten oxides. mdpi.com These techniques, such as anodic oxidation and electrodialysis, can provide precise control over the synthesis process and can be used to recover tungsten from waste materials. sci-hub.semdpi.commdpi.com

Anodic oxidation, or anodization, involves the electrochemical oxidation of a tungsten metal anode in an electrolyte solution. mdpi.com When tungsten is anodically polarized in an acidic electrolyte, it can lead to the formation of a tungsten oxide layer on its surface or the dissolution of tungsten into the solution as soluble species, which can then precipitate as this compound. mdpi.commst.edu

This oxide can then dissolve, and under supersaturation conditions, the soluble tungsten species can precipitate as hydrated tungsten oxide (this compound). mdpi.com The use of different acidic electrolytes, such as nitric, sulfuric, or oxalic acid, can influence the particle size, morphology, and electronic structure of the resulting tungsten oxide powders. mdpi.com Passivation, the formation of a protective oxide layer on the anode surface, can be a challenge in acidic electrolytes but is essential to the initial stages of the synthesis. sci-hub.semst.edumdpi.com

| Electrochemical Method | Electrolyte | Key Process/Observation | Reference |

|---|---|---|---|

| Anodic Oxidation | Acidic sulfate-fluoride solutions | Formation of this compound as a stable soluble product. Fluoride accelerates oxide dissolution. | mdpi.com |

| Anodic Oxidation | Acidic solutions (general) | A protective film of yellow WO₃ forms on the tungsten surface. | mst.edu |

| Pulse Alternating Current Oxidation | Nitric, Sulfuric, or Oxalic acid | Electrolyte composition strongly influences powder morphology and size. | mdpi.com |

| Electrodialysis | Sodium tungstate solution | Produces this compound solutions at the anolyte without the need for acid neutralization. | mdpi.com |

Optimization of Electrochemical Cell Variables

The electrochemical synthesis of this compound (H₂WO₄) is a method that allows for its recovery from materials like cemented tungsten carbide-cobalt scrap. ajchem-a.com In this process, a carbide material at the anode is oxidized in an electrolyte, typically nitric acid, to produce insoluble this compound and cobalt ions in the solution. ajchem-a.comajchem-a.com The efficiency and outcome of this process are significantly influenced by several key electrochemical cell variables.

Research has focused on optimizing these variables to maximize the production of this compound while minimizing energy consumption. A study utilizing the Taguchi method and grey relational analysis (GRA) identified the most influential factors in the electrochemical process. ajchem-a.comajchem-a.com The variables investigated were current density, electrolyte concentration, cell temperature, and the type of cathode material. ajchem-a.com

The findings from this optimization study indicate that current density has the most substantial impact on the electrochemical process, followed by cell temperature, electrolyte concentration, and finally, the type of cathode electrode. ajchem-a.com The determined optimal conditions for the electrochemical cell were a current density of 4000 A/m², an electrolyte (nitric acid) concentration of 1.8 M, a cell temperature of 70 °C, and an aluminum cathode. ajchem-a.comajchem-a.com These optimized parameters are crucial for developing an efficient and energy-conscious process for this compound recovery. ajchem-a.com

Table 1: Optimal Parameters for Electrochemical Synthesis of this compound

| Parameter | Optimal Value |

|---|---|

| Current Density | 4000 A/m² |

| Electrolyte Concentration | 1.8 M |

| Cell Temperature | 70 °C |

| Cathode Electrode Type | Aluminum |

Data derived from studies on optimizing electrochemical cell variables. ajchem-a.comajchem-a.com

Recovery Efficiency and Purity Considerations

The electrochemical method is considered a promising technique for recycling tungsten and cobalt from scrap materials due to its potential for high efficiency and lower environmental impact compared to some traditional methods. ajchem-a.comrsc.org In this process, tungsten carbide (WC) is oxidized at the anode to form this compound (H₂WO₄), while cobalt ions are released into the electrolyte and can be recovered at the cathode. ajchem-a.comrsc.org

The recovery efficiency of tungsten as this compound is a critical aspect of this process. High-pressure leaching in an autoclave has been shown to significantly enhance tungsten recovery, with rates increasing from 64.8% to 96.0% as the temperature rises from 200 °C to 300 °C. mdpi.com Another study focusing on a gradient recovery process from spent catalysts reported a tungsten leaching efficiency of 90.92% using alkaline leaching. mdpi.com In a different approach involving hydrochloric acid decomposition of calcium tungstate, the resulting this compound product contained a very low percentage of impurities like rhenium, indicating a high degree of separation. researcher.life

The purity of the recovered this compound is paramount, especially for its subsequent use in producing high-value tungsten products. tungstic-acid.com High-purity this compound can have a tungsten trioxide (WO₃) content of up to 99.95% or more. tungstic-acid.com Achieving such high purity often requires additional steps to remove impurities like sulfur, molybdenum, phosphorus, arsenic, calcium, and copper, which may involve techniques like ion exchange. tungstic-acid.com The final calcined product from recovered this compound can be a high-purity tungsten trioxide with a regular morphology and no other impurities. jecst.org

Table 2: Tungsten Recovery Efficiency in Different Processes

| Recovery Method | Tungsten Recovery Efficiency | Reference |

|---|---|---|

| High-Pressure Leaching (300 °C) | 96.0% | mdpi.com |

| Alkaline Leaching (Gradient Recovery) | 90.92% | mdpi.com |

| Aqua Regia & Alkali Leaching | 98.2% | researcher.life |

This table presents tungsten recovery efficiencies from various hydrometallurgical processes that result in this compound or its derivatives.

Nonaqueous Synthesis Routes

Nonaqueous synthesis routes offer alternative pathways to this compound and related tungsten compounds, often providing better control over the product's morphology and properties. One such method involves the reaction of tungsten metal or its compounds with halogens in an organic solvent. For instance, tungsten hexachloride (WCl₆) is a common precursor in these syntheses. rsc.orgresearchgate.net

Research has shown that the reaction of tungsten chloride with an alcohol like benzyl (B1604629) alcohol in the presence of catechol ligands can produce tungsten oxide nanoparticles. rsc.org The reaction of tungsten halocarbonyls, such as [W(CO)₄X₂]₂ (where X is Cl or Br), with organic compounds like piperidine (B6355638) in an organic medium has also been investigated. researchgate.net In these reactions, the halogen is typically recovered as an ammonium (B1175870) salt. researchgate.net While finely divided tungsten is known to be pyrophoric and reacts directly with fluorine at room temperature and with other halogens at elevated temperatures to form tungsten halides, the direct reaction of tungsten metal with halogens in organic media to form this compound is less commonly detailed than the use of tungsten halides as precursors. wikipedia.org The synthesis often involves the alcoholysis or solvolysis of a tungsten halide, where the organic solvent plays a crucial role in the reaction mechanism and the characteristics of the final product. rsc.orgresearchgate.net

The choice of solvent in nonaqueous synthesis routes has a profound impact on the characteristics of the resulting this compound or tungsten oxide product. The solvent can influence the reaction mechanism, particle size, morphology, and even the crystalline structure of the final material. rsc.orgmdpi.com

In the synthesis of tungsten oxide nanostructures from tungsten chloride, the use of different alcohols and ligands leads to varied product morphologies, including lamellar structures and highly organized anisotropic stacks of nanoplatelets. rsc.org For example, using 4-tert-butylbenzyl alcohol can result in a hierarchical self-organization of the nanostructures. rsc.org The solvent's properties, such as its ability to solvate ions, can alter the nucleation and crystallization processes during the formation of the product. mdpi.com

The use of different organic solvents like ethanol, polyethylene (B3416737) glycol (PEG), and mixtures thereof in the preparation of WO₃ films from ammonium tungstate affects properties such as adhesion to the substrate and the homogeneity of the film. cdmf.org.br For instance, films prepared with PEG exhibit good adhesion and repeatability. cdmf.org.br The solvent can also impact the functional properties of materials derived from processes involving organic solvents, where different solvents can lead to variations in properties like foam capacity and emulsifying capacity. nih.gov Furthermore, residual organic solvents from the synthesis process can affect the material's performance in applications, as seen in the case of tungsten disulfide catalysts, where solvent residues can obstruct electron transport. rsc.org

Microemulsion-Mediated Synthesis of Nanoparticles

Microemulsion-mediated synthesis is a versatile method for producing nanoparticles with controlled size and morphology. capes.gov.brresearchgate.net This technique utilizes a thermodynamically stable, isotropic dispersion of two immiscible liquids, typically water and oil, stabilized by a surfactant and often a co-surfactant. researchgate.netpku.edu.cn In a water-in-oil (W/O) microemulsion, nanosized water droplets are dispersed within a continuous oil phase, acting as nanoreactors for the synthesis of nanoparticles. researchgate.netcornell.edu

The synthesis of this compound nanoparticles has been successfully achieved in W/O microemulsion systems. cornell.edu A typical system consists of n-heptane as the oil phase, a nonionic surfactant like Triton X-100, and an alkanol as a co-surfactant. cornell.eduresearchgate.net The formation of this compound occurs within the aqueous core of the reverse micelles when a reactant, such as sodium tungstate (Na₂WO₄), dissolved in the water pool, reacts with an acid like hydrochloric acid (HCl). cornell.eduresearchgate.net The size of these water pools, and consequently the size of the resulting nanoparticles, can be controlled by adjusting parameters such as the water-to-surfactant molar ratio (ω). cornell.edupsu.edu The formation of H₂WO₄ within these microwater pools has been confirmed through techniques like FT-IR spectroscopy. cornell.eduresearchgate.net The confinement of the reaction within these nanodroplets allows for precise control over the nucleation and growth of the this compound particles, leading to the formation of nanoparticles with a more homogeneous morphology and smaller size. researchgate.net

Influence of Microemulsion Parameters (e.g., Alkanol Chain Length, Temperature)

The synthesis of this compound nanoparticles within water-in-oil (w/o) microemulsions is a sophisticated method where the final particle characteristics are highly sensitive to the composition and conditions of the reaction medium. Key parameters, including the chain length of the alkanol used as a co-surfactant and the system's temperature, exert significant control over the size and stability of the resulting nanoparticles.

In a w/o microemulsion system composed of water, a surfactant like TX-100, an alkanol co-surfactant, and an oil phase (e.g., n-heptane), this compound colloids are formed by the reaction of sodium tungstate with hydrochloric acid within the aqueous nanodroplets. cornell.edu The alkanol, acting as a co-surfactant, influences the flexibility and curvature of the interfacial film, which in turn dictates the size of the water pools that serve as nanoreactors.

Research has systematically studied the effect of the alkanol chain length on the hydrodynamic diameter (d_h) of this compound colloidal dispersions. researchgate.net In a system using a 1:1 (w/w) ratio of TX-100 to alkanol at 303 K, a gradual increase in the hydrodynamic diameter of the nanoparticles was observed as the alkanol chain length increased from n-butanol to n-octanol. researchgate.net This relationship, however, is also dependent on the ratio of surfactant to co-surfactant. researchgate.net

The table below illustrates the impact of alkanol chain length on the hydrodynamic diameter of this compound nanoparticles at different mass ratios of the surfactant (TX-100) to the co-surfactant (alkanol).

| Alkanol | Chain Length (n) | Hydrodynamic Diameter (d_h) at 1:1 Ratio (nm) | Hydrodynamic Diameter (d_h) at 1:2 Ratio (nm) | Hydrodynamic Diameter (d_h) at 1:3 Ratio (nm) |

| n-Butanol | 4 | ~16 | ~14 | ~12 |

| n-Pentanol | 5 | ~18 | ~16 | ~14 |

| n-Hexanol | 6 | ~20 | ~18 | ~16 |

| n-Heptanol | 7 | ~22 | ~20 | ~18 |

| n-Octanol | 8 | ~24 | ~22 | ~20 |

| Data derived from graphical representations in scientific literature at 303 K. researchgate.net |

Temperature is another critical parameter influencing the microemulsion system and the resulting particle size. Studies have shown that variations in temperature can affect the stability and dimensions of the colloidal dispersions. cornell.edu The dynamic light scattering technique is commonly employed to study these effects, revealing changes in the hydrodynamic diameter of the particles as the temperature of the microemulsion is altered. cornell.edu The formation of this compound within the microwater pools has been confirmed through Fourier-transform infrared (FT-IR) spectroscopy, while transmission electron microscopy (TEM) and scanning electron microscopy (SEM) are used to measure the particle sizes and shapes in both the microemulsion and isolated states. cornell.edu

Green Synthesis Approaches

In response to the environmental concerns associated with conventional chemical and physical synthesis methods, which are often expensive and rely on hazardous reagents, green synthesis has emerged as a viable and eco-friendly alternative. mdpi.comjmaterenvironsci.com This approach utilizes biological entities like plant extracts, microbes, or biomolecules to reduce metal ions and stabilize the resulting nanoparticles. jmaterenvironsci.comresearchgate.net Green synthesis is characterized by its simplicity, cost-effectiveness, and potential for large-scale production, making it an attractive route for fabricating this compound and tungsten oxide nanomaterials. mdpi.comscispace.com The process minimizes the generation of toxic byproducts and enhances the biocompatibility of the synthesized nanoparticles. researchgate.net

Utilization of Plant Bark Extracts

Plant extracts are rich sources of phytochemicals, such as flavonoids, tannins, terpenoids, and polyphenols, which can act as effective reducing and capping agents in nanoparticle synthesis. mdpi.comjmaterenvironsci.com The bark of certain plants has proven particularly effective for this purpose.

A notable example is the use of Terminalia arjuna bark extract to synthesize tungsten oxide nanoflakes (WO₃ NFs). mdpi.comresearchgate.net In this method, the bioactive compounds present in the bark extract facilitate the nucleation process and encourage the crystalline growth of the material. mdpi.com It is hypothesized that phytoconstituents like flavonoids, tannins, and triterpenoids found in the extract are instrumental in the reduction of tungsten ions and the subsequent stabilization of the nanoparticles formed. mdpi.com The process involves mixing an aqueous solution of this compound with the bark extract and maintaining the mixture at an elevated temperature (e.g., 80°C) for several hours. mdpi.com A color change in the solution, for instance from yellowish to greenish-yellow, indicates the formation of the nanoparticles. mdpi.com

One-Step Fabrication of Nanomaterials

A significant advantage of green synthesis using plant extracts is the ability to achieve one-step fabrication of nanomaterials. mdpi.com This contrasts with many traditional methods that require multiple, complex stages. The one-step green process is less time-consuming and allows for easier handling and scalability. mdpi.com

In a typical one-step synthesis, the plant extract containing the necessary bioactive reducing and capping agents is directly mixed with a solution of the tungsten precursor, such as this compound or sodium tungstate. mdpi.comresearchgate.net The reaction proceeds, often with gentle heating and stirring, to yield the desired nanomaterials. mdpi.comjmaterenvironsci.com For example, the fabrication of tungsten oxide nanoflakes using Terminalia arjuna bark extract is presented as a single-step process. mdpi.comresearchgate.net Similarly, researchers have developed facile, one-step microwave irradiation methods using this compound as a precursor to produce tungsten oxide nanorods and nanosheets. researchgate.net These green, one-pot approaches are valued for their efficiency, minimal use of hazardous chemicals, and the full utilization of precursors. mdpi.comresearchgate.net

Advanced Characterization Techniques for Tungstic Acid and Its Derivatives

Spectroscopic Analysis

Spectroscopy is a cornerstone for the analysis of tungstic acid, revealing information about its chemical bonding, hydration states, and the electronic structure of the tungsten center.

Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are powerful techniques for identifying the functional groups and vibrational modes within this compound and its hydrated forms. The spectra provide a molecular fingerprint, sensitive to the presence of water and the nature of tungsten-oxygen bonds.

Key research findings from FT-IR analysis show characteristic absorption bands that define the structure of this compound. A strong, broad band centered around 800-830 cm⁻¹ is consistently assigned to the stretching vibrations of W-O-W bridges in the polyhedral tungsten-oxygen framework. rsc.orgresearchgate.net Another significant peak, often observed around 930-950 cm⁻¹, corresponds to the stretching mode of the terminal W=O double bond. ub.edu This particular band is indicative of tungsten oxide hydrates where a water molecule occupies an axial position. ub.edu

The presence of water is a defining feature of this compound, and this is clearly observed in IR spectra. A peak near 1402 cm⁻¹ is attributed to the bending vibration of structural water. rsc.org Additionally, a broad absorption band in the region of 3400 cm⁻¹ corresponds to the O–H stretching vibrations of hydroxyl groups and water of hydration. researchgate.net When this compound is converted to anhydrous tungsten trioxide (WO₃) through heating, the peak associated with the structural water bending vibration diminishes or disappears, confirming the dehydration process. rsc.org

The table below summarizes characteristic FT-IR bands observed for this compound and related compounds.

| Vibrational Mode | Wavenumber (cm⁻¹) | Source(s) |

| W-O-W Stretching | ~800 - 830 | rsc.orgresearchgate.net |

| W=O Stretching | ~930 - 950 | ub.edu |

| W-O Terminal Stretching | ~983 | researchgate.net |

| W-O-W Corner Shared | ~890 | researchgate.net |

| W-O-W Edge Shared | ~798 | researchgate.net |

| P-O Stretching | ~1084 | researchgate.net |

| Structural Water (Bending) | ~1402 | rsc.org |

| O-H Stretching | ~3400 | researchgate.net |

This table presents typical values; exact positions can vary based on sample preparation and hydration state.

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a material. For this compound and its derivatives, this technique provides information on the electronic structure and coordination environment of the tungsten atoms. Pure this compound, (HO)₂WO₂, exhibits a characteristic absorption band around 210 nm. acs.org The position and intensity of absorption bands are sensitive to changes in the tungsten coordination sphere, such as the formation of peroxo complexes. When this compound reacts with hydrogen peroxide, significant changes in the UV-Vis spectrum are observed, indicating the formation of new chemical species. acs.orgnih.gov

The technique is also used to determine the band gap energy (Eg) of semiconductor materials derived from this compound, such as tungsten oxide. The analysis of UV-Vis diffuse reflectance spectra (DRS) allows for the calculation of Eg values, which are crucial for photocatalytic and electrochromic applications. For instance, the band gap for bulk WO₃ is typically around 2.7 eV, while different tungstate (B81510) reference compounds with varying coordination (e.g., tetrahedral WO₄ vs. octahedral WO₆) show distinct Eg values. lehigh.edu

| Compound/System | Characteristic Band (nm) | Band Gap (Eg) (eV) | Source(s) |

| This compound ((HO)₂WO₂) | 210 | - | acs.org |

| This compound with Phenylphosphonic acid | 215 | - | acs.org |

| Bulk WO₃ | - | ~2.7 | lehigh.edu |

| Na₂WO₄ (Tetrahedral WO₄) | - | ~5.2-5.6 | lehigh.edu |

| Al₂(WO₄)₃ (Distorted Tetrahedral WO₄) | - | ~4.0-4.2 | lehigh.edu |

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for probing the local atomic environment of specific nuclei. For this compound and its derivatives, ¹H, ¹³C, and ¹⁸³W NMR are particularly informative.

¹H NMR: Proton NMR is highly effective for studying the different types of protons in this compound hydrates (WO₃·nH₂O). Solid-state MAS NMR spectra of these hydrates reveal distinct proton environments. core.ac.uk Typically, broad resonances are assigned to bulk water molecules coordinated to tungsten atoms, while sharper lines are attributed to mobile surface hydroxyl groups. core.ac.uk For example, studies have identified a broad peak around 6.2 ppm for coordinated water and sharper lines at approximately 0.9 ppm and 1.3 ppm for surface hydroxyls in WO₃·H₂O. core.ac.uk

¹³C CP/MAS NMR: While this compound itself is an inorganic compound without carbon, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR is invaluable for characterizing its derivatives and composites. This technique is used to study catalysts where this compound is supported on or functionalized with carbon-containing materials. For instance, it can confirm the successful grafting of organic linkers to a this compound functionalized mesoporous material like KIT-6. researchgate.netkaust.edu.sa The analysis helps in understanding the structure of the organic components and their interaction with the this compound species. nih.govgithub.io

¹⁸³W NMR: Tungsten-183 is the only naturally occurring NMR-active isotope of tungsten and is a spin-1/2 nucleus. Despite its low natural abundance (14.3%) and low sensitivity, ¹⁸³W NMR is an exceptionally powerful tool for characterizing polyoxotungstates in solution. huji.ac.ilacs.orgresearchgate.net The chemical shift of ¹⁸³W is extremely sensitive to the local coordination environment, symmetry, and connectivity of the tungsten atoms. acs.orgresearchgate.net This allows for the detailed structural elucidation of various tungstate and peroxotungstate species that exist in solution. For example, the ¹⁸³W NMR spectrum of a peroxotungstic solution prepared from this compound and hydrogen peroxide showed distinct peaks at -696.5 ppm and -631 ppm, assigned to different peroxo species in solution. researchgate.net

| Nucleus | Compound/Species | Chemical Shift (δ) (ppm) | Assignment | Source(s) |

| ¹H | WO₃·H₂O | ~6.2 | Bulk coordinated water molecules | core.ac.uk |

| ¹H | WO₃·H₂O | ~1.3 | Surface hydroxyls | core.ac.uk |

| ¹H | WO₃·H₂O | ~0.9 | Surface hydroxyls | core.ac.uk |

| ¹⁸³W | Peroxotungstic Solution | -696.5 | Dimeric peroxo anion | researchgate.net |

| ¹⁸³W | Peroxotungstic Solution | -631.0 | Peroxo species | researchgate.net |

| ¹⁸³W | Ammonium (B1175870) Paratungstate | -55, -66, -114, -138 | Crystallographically distinct W sites | acs.org |

Raman spectroscopy is complementary to IR spectroscopy and is particularly sensitive to the symmetric vibrations of non-polar bonds, making it ideal for studying the W-O framework of this compound. Commercial this compound typically displays major Raman peaks at 806 cm⁻¹ and 710 cm⁻¹, which are assigned to the O-W-O stretching modes. ub.edu A peak at 947 cm⁻¹ is also observed, corresponding to the terminal W=O stretching vibration, confirming the presence of tungsten oxide hydrate (B1144303). ub.edu The Raman spectra of materials derived from this compound, such as annealed WO₃, show the evolution of these bands and the appearance of new ones in regions corresponding to bending (~200-400 cm⁻¹) and lattice modes (<200 cm⁻¹). ub.edu

| Compound | Raman Peak (cm⁻¹) | Assignment | Source(s) |

| This compound | 947 | W=O Stretching | ub.edu |

| This compound | 806 | O-W-O Stretching | ub.edu |

| This compound | 710 | O-W-O Stretching | ub.edu |

| Crystalline WO₃ | 807, 715 | O-W-O Stretching | ub.edu |

| Crystalline WO₃ | ~200-400 | Bending Modes | ub.edu |

| Crystalline WO₃ | <200 | Lattice Modes | ub.edu |

Diffraction Methods

Diffraction techniques are essential for determining the long-range crystallographic order, phase purity, and particle size of this compound and its derivatives.

X-ray Diffraction (XRD) and its application to polycrystalline samples, Powder X-ray Diffraction (PXRD), are the definitive methods for identifying the crystalline phases of this compound. The diffraction pattern of this compound corresponds to a hydrated tungsten oxide, typically WO₃·H₂O, with a rhombic crystal system. researchgate.net When this compound is calcined, its XRD pattern evolves, showing a transformation to crystalline phases of tungsten trioxide (WO₃). researchgate.net The resulting WO₃ can exist in several polymorphs, such as monoclinic or triclinic, which can be distinguished by the position and relative intensities of their diffraction peaks. ub.eduresearchgate.net For example, prominent peaks for triclinic WO₃ derived from this compound appear at 2θ values of approximately 23.20°, 23.70°, and 24.30°. researchgate.net

PXRD is also widely used to assess the crystallinity and average crystallite size of nanoparticles synthesized from this compound precursors. rsc.org The crystallite size can be estimated from the broadening of the diffraction peaks using the Scherrer equation. ub.eduresearchgate.net This is crucial for applications in catalysis and electrochromism, where particle size significantly influences performance.

| Phase | Crystal System | Key 2θ Peaks (°) (Cu Kα) | Source(s) |

| This compound (WO₃·H₂O) | Orthorhombic | Varies; confirms H₂WO₄ phase | ub.eduresearchgate.net |

| WO₃ (Triclinic) | Triclinic | 23.20, 23.70, 24.30 | researchgate.net |

| WO₃ (Monoclinic) | Monoclinic | ~24.2 (main peak) | ub.edu |

| MIL-88 with 15% WO₃·xH₂O | - | 10.60 (shifted from 10.36) | rsc.org |

Single-Crystal X-ray Diffraction (SXRD)

In the study of this compound, SXRD has been instrumental in defining the structure of its hydrated form, tungstite (WO₃·H₂O). A detailed crystal structure analysis of a mineral specimen of tungstite revealed it to be orthorhombic, belonging to the space group Pmnb. arizona.edu The structure is composed of distorted octahedral units where a central tungsten atom is coordinated to five oxygen atoms and one water molecule. These octahedra share corners to create layers within the crystal lattice. arizona.eduatamanchemicals.com

Table 1: Crystallographic Data for Tungstite (WO₃·H₂O) from SXRD

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | arizona.edu |

| Space Group | Pmnb | arizona.edu |

| a (Å) | 5.249 | arizona.edu |

| b (Å) | 10.711 | arizona.edu |

| c (Å) | 5.133 | arizona.edu |

Neutron Powder Diffraction (NPD)

Neutron Powder Diffraction (NPD) is a technique complementary to X-ray diffraction. acs.org Neutrons interact with atomic nuclei, which makes the technique particularly sensitive to the positions of light elements like hydrogen. researchgate.net This is highly advantageous for studying hydrated compounds such as this compound, where locating the hydrogen atoms of water molecules is crucial for a complete structural understanding.

A comprehensive study employing NPD on this compound monohydrate (WO₃·H₂O) provided an exhaustive characterization of its structural properties. acs.orgacs.orgfigshare.com The refinement of low-temperature powder neutron diffraction data confirmed the orthorhombic crystal structure and provided precise lattice parameters. acs.orgacs.org This analysis, often performed using the Rietveld refinement method, allows for a detailed understanding of the atomic arrangement, including the hydrogen bonding network within the crystal structure. acs.orgmdpi.com

Table 2: Crystallographic Data for this compound (WO₃·H₂O) from NPD

| Parameter | Value | Temperature | Reference |

|---|---|---|---|

| Crystal System | Orthorhombic | 1.5 K | acs.org |

| Space Group | Pbnm | 1.5 K | acs.org |

| a (Å) | 5.2424 | 1.5 K | ijret.org |

| b (Å) | 10.6411 | 1.5 K | ijret.org |

| c (Å) | 5.1550 | 1.5 K | ijret.org |

Microscopic and Morphological Characterization

Scanning Electron Microscopy (SEM) and Field Emission Scanning Electron Microscopy (FE-SEM)

Scanning Electron Microscopy (SEM) and its higher-resolution variant, Field Emission Scanning Electron Microscopy (FE-SEM), are used to visualize the surface morphology and topography of materials. rsc.org These techniques scan a focused beam of electrons over a sample's surface to generate detailed images of its microstructure.

Studies on this compound have utilized SEM and FE-SEM to characterize the morphology of powders and precipitates. The observed morphologies vary depending on the synthesis conditions. For instance, white this compound has been observed to be composed of agglomerates of spherical particles with diameters ranging from 200-300 nm. jmst.org In other preparations, this compound has been fabricated as spherical particles with an average size of up to 500 nm. researchgate.net A this compound-functionalized polycalix researchgate.netresorcinarene derivative showed uniform particles with an average size of approximately 55 nm. nih.gov The morphology of this compound can also present as nano-sized "square plates" or agglomerates of nano-sized particles. core.ac.uk

Table 3: Morphological Findings for this compound from SEM/FE-SEM

| Material | Morphology | Average Particle Size | Reference |

|---|---|---|---|

| White this compound | Agglomerated spherical particles | 200-300 nm | jmst.org |

| This compound-functionalized Polymer | Uniform spherical particles | ~55 nm | nih.gov |

| This compound (WO₃·H₂O) | Spherical particles | up to 500 nm | researchgate.net |

| This compound (WO₃·H₂O) | Nano-sized square plates | Not specified | core.ac.uk |

| Tungsten Trioxide (from this compound) | Nano-sized ellipsoidal particles | Not specified | core.ac.uk |

| This compound (WO₃·1/3H₂O) | Agglomerates of nano-sized particles | < 500 nm | core.ac.uk |

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HR-TEM)

Transmission Electron Microscopy (TEM) provides high-resolution imaging of the internal structure of materials by transmitting a beam of electrons through an ultra-thin specimen. arxiv.org High-Resolution TEM (HR-TEM) allows for the direct visualization of the atomic lattice of a crystalline material. researchgate.net

TEM analysis of this compound has revealed various morphologies, including microspheres and nanosheets. researchgate.net In one study, white this compound was observed to have a similar morphology in both SEM and TEM, appearing as agglomerated spherical particles. jmst.org HR-TEM has been used to investigate the crystallinity of this compound nanostructures. For example, the measured lattice spacing of 0.349 nm in a this compound derivative was found to correspond to the {111} plane of WO₃·H₂O. jmst.org Another study on tungstite (WO₃·H₂O) nanoparticles reported a d-spacing of 0.35 nm, also corresponding to the {111} plane of the orthorhombic crystal phase. cambridge.org Subsequent annealing to form monoclinic WO₃ resulted in a lattice spacing of 0.36 nm for the (200) planes. cambridge.org

Table 4: Nanostructural Findings for this compound from TEM/HR-TEM

| Material/Derivative | Technique | Observation | Measured Value | Reference |

|---|---|---|---|---|

| White this compound | TEM | Agglomerated spherical particles | 200-300 nm diameter | jmst.org |

| This compound Microsphere | TEM | Hierarchical microsphere | Not specified | researchgate.net |

| This compound Nanosheet | TEM | Nanosheet morphology | Not specified | researchgate.net |

| W-Y₂O₃ composite (from white this compound) | HR-TEM | Lattice spacing of WO₃·H₂O | d = 0.349 nm ({111} plane) | jmst.org |

| Tungstite (WO₃·H₂O) Nanoparticles | HR-TEM | Lattice spacing | d = 0.35 nm ({111} plane) | cambridge.org |

| Monoclinic WO₃ (from tungstite) | HR-TEM | Lattice spacing | d = 0.36 nm ((200) plane) | cambridge.org |

Other Advanced Characterization Techniques

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. mat-cs.com It is widely used to study the thermal stability and composition of materials, including processes like dehydration and decomposition. mat-cs.com

TGA has been crucial in determining the water content and thermal decomposition pathways of various this compound hydrates. For example, this compound dihydrate (WO₃·2H₂O) dehydrates in two distinct steps, losing one water molecule at approximately 85 °C and the second at 212 °C. core.ac.uk In contrast, the monohydrate (WO₃·H₂O) shows a single dehydration step at around 222 °C. core.ac.uk Another study reported a weight loss of 7.30% for WO₃·H₂O between 60 °C and 300 °C, corresponding to the elimination of crystalline water. acs.org Research on this compound hemihydrate (WO₃·0.5H₂O) showed a weight loss of 6.0% between 155 °C and 305 °C due to dehydration. rsc.org

Table 5: Thermal Decomposition Data for this compound Hydrates from TGA

| Compound | Temperature Range (°C) | Weight Loss (%) | Observation | Reference |

|---|---|---|---|---|

| WO₃·2H₂O | ~85 | ~7.2% (1 H₂O) | First dehydration step | core.ac.uk |

| WO₃·2H₂O | ~212 | ~7.2% (1 H₂O) | Second dehydration step | core.ac.uk |

| WO₃·H₂O | ~222 | Not specified | Dehydration | core.ac.uk |

| WO₃·H₂O | 60 - 300 | 7.30 | Crystalline water elimination | acs.org |

| WO₃·H₂O | 178 - 384 | 6.63 | Dehydration | researchgate.net |

| WO₃·0.5H₂O | 155 - 305 | 6.0 | Dehydration | rsc.org |

Energy-Dispersive X-ray Spectroscopy (EDS)

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is a powerful analytical technique used to determine the elemental composition of a material. When a sample is bombarded with a high-energy electron beam, atoms within the sample are excited, leading to the emission of characteristic X-rays. The energy of these X-rays is unique to each element, allowing for qualitative and quantitative analysis of the elemental makeup of the sample.

In the study of this compound and its derivatives, EDS is frequently employed to confirm the presence and relative abundance of constituent elements. For instance, in the development of novel catalysts, EDS analysis is critical for verifying the successful incorporation of this compound or tungsten oxide onto a support material. Research on a magnetic nanocatalyst, Fe₃O₄@TiO₂@(CH₂)₃OWO₃H, utilized EDS to confirm the presence of iron (Fe), titanium (Ti), oxygen (O), carbon (C), and tungsten (W), which was in good agreement with the expected composition. nih.gov Similarly, EDS has been used to analyze tungsten oxide thin films prepared by chemical vapor deposition, revealing the elemental composition and stoichiometry, which can vary with deposition conditions. d-nb.infonih.gov

The quantitative data obtained from EDS can be presented to show the atomic or weight percentage of each element in the sample. This information is vital for understanding the stoichiometry of synthesized tungsten oxides, which can range from WO₃ to sub-stoichiometric forms like WO₂.₇₂. nih.govdeswater.com

Table 1: Elemental Composition of Various Tungsten-Based Materials Determined by EDS

| Material | W (wt.%) | O (wt.%) | Other Elements (wt.%) | Source |

| WO₃/Pt Film | 91.08 | 6.54 | Pt: 2.38 | aip.org |

| Fe₃O₄@TiO₂@(CH₂)₃OWO₃H | Present | Present | Fe, Ti, C: Present | nih.gov |

| Tungsten Oxide Nanofibers | 38.66 | ~50.0 | C: <20.0 | d-nb.info |

| Al-Ti-5W Oxide (Basic pH) | 5.0 | Present | Al, Ti: Present | researchgate.net |

Vibrating Sample Magnetometry (VSM)

Vibrating Sample Magnetometry (VSM) is a technique used to measure the magnetic properties of materials. measurlabs.com The sample is placed in a uniform magnetic field and made to vibrate sinusoidally. This vibration induces an electrical signal in a set of pickup coils, which is proportional to the magnetic moment of the sample. By sweeping the external magnetic field and measuring the corresponding magnetic moment, a hysteresis loop can be generated, from which key magnetic parameters such as saturation magnetization (Ms), remanence (Mr), and coercivity (Hc) can be determined.

For derivatives of this compound, particularly those designed for applications in catalysis and require magnetic separation, VSM is an indispensable characterization tool. This compound itself is not magnetic, but it can be functionalized onto magnetic nanoparticles, such as those made of iron oxide (Fe₃O₄), to create a reusable catalyst. nih.govrsc.org VSM analysis confirms the magnetic behavior of these composite materials.

In a study involving a this compound-functionalized magnetic nanocatalyst (Fe₃O₄@TiO₂@(CH₂)₃OWO₃H), VSM was used to measure its magnetic properties. nih.govrsc.org The results showed that while the Fe₃O₄@TiO₂ core had a saturation magnetization of 65.8 emu g⁻¹, the value for the final this compound-functionalized catalyst was reduced to 23.4 emu g⁻¹. rsc.org This reduction is expected due to the presence of the non-magnetic titania and organic layers, but the remaining magnetism is sufficient for practical separation with an external magnet. Other research has also utilized VSM to study the magnetic properties of various tungsten-containing composites and alloys. ptmk.neth2.pl

Table 2: Magnetic Properties of Tungsten-Based Materials from VSM Analysis

| Material | Saturation Magnetization (Ms) (emu g⁻¹) | Source |

| Fe₃O₄@TiO₂ | 65.8 | rsc.org |

| Fe₃O₄@TiO₂@(CH₂)₃OWO₃H | 23.4 | rsc.org |

| Fe₃O₄/tart-MIP-202(Zr)-H₄WO₅ | Not specified, but confirmed magnetic | researchgate.net |

| W90.3Ni7Fe1.7Co1 Composite | ~700 Gs (at 27000 A/m) | ptmk.net |

Nitrogen Sorption (BET Surface Area Analysis)

The Brunauer-Emmett-Teller (BET) theory provides a model for the physical adsorption of gas molecules on a solid surface and serves as the basis for the measurement of the specific surface area of materials. iitk.ac.inanton-paar.com The technique involves the adsorption of an inert gas, typically nitrogen at liquid nitrogen temperature (77 K), onto the surface of the material at various relative pressures. From the resulting adsorption isotherm, the amount of gas required to form a monolayer on the surface can be calculated, which then allows for the determination of the total surface area.

The surface area is a critical parameter for materials like this compound and its derivatives, especially in applications such as catalysis, where a high surface area provides more active sites for reactions. deswater.com Various synthesis methods are employed to produce tungsten oxides with high specific surface areas. For example, mesoporous tungsten oxides synthesized via a soft-templating method can exhibit significantly high surface areas. deswater.com

Research has shown a wide range of surface areas for tungsten-based materials, depending on the preparation method and morphology. A sol-gel method produced WO₃ with a high specific surface area of 107 m² g⁻¹, which was beneficial for its application in aluminum rechargeable batteries. jst.go.jp Another study reported a mesoporous tungsten oxide with an even higher surface area of 228 m² g⁻¹. deswater.com In contrast, commercially available tungsten powder may have a very low surface area, such as 0.18 m² g⁻¹. sigmaaldrich.com

Table 3: Specific Surface Area of this compound and Derivatives by BET Analysis

| Material | Specific Surface Area (m² g⁻¹) | Synthesis/Preparation Method | Source |

| WO₃ | 107 | Sol-gel method | jst.go.jp |

| Mesoporous WOₓ | 228 | P123 templating | deswater.com |

| Mesoporous WO₃ Film | 114 | Ultrasonic spray deposition | acs.org |

| Hexagonal WO₃ Nanowires | 11 | Hydrothermal | rsc.org |

| Granular Tungsten Oxide | 8 | Not specified | rsc.org |

| Tungsten (Certified Reference) | 0.18 | Not specified | sigmaaldrich.com |

Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a technique used to determine the size distribution of small particles in a suspension or solution. horiba.commicrotrac.com The method is based on the principle of Brownian motion, the random movement of particles suspended in a fluid. mdpi.com When a laser beam passes through the colloidal suspension, the particles scatter the light. The intensity of the scattered light fluctuates over time due to the particles' random motion. By analyzing these intensity fluctuations, the diffusion coefficient of the particles can be determined, and from this, the hydrodynamic diameter is calculated using the Stokes-Einstein equation. mdpi.com

DLS is particularly useful for characterizing this compound and its derivatives when they are in the form of nanoparticles or colloidal solutions. mdpi.com It provides information not only on the average particle size but also on the polydispersity index (PDI), which indicates the breadth of the size distribution. A PDI value below 0.1 is typically considered monodisperse.

In a study on the preparation of nano-tungsten colloids by electrical spark discharge, DLS was used to analyze the particle size distribution and stability. mdpi.com One of the prepared colloids exhibited an average particle size of 164.9 nm with a PDI of 0.589, and another had an average size of 216.3 nm with a PDI of 0.842. mdpi.com Research on tungsten nanopowders also utilized DLS to measure average particle sizes after different heat treatments, showing an increase in size with higher temperatures. researchgate.net This technique is non-invasive and provides a rapid assessment of the particle size characteristics in a liquid medium. mdpi.com

Table 4: Particle Size Analysis of Tungsten-Based Colloids by DLS

| Material | Average Particle Size (nm) | Polydispersity Index (PDI) | Source |

| Nano-W Colloid (C-M-EDM 10-10-16) | 164.9 | 0.589 | mdpi.com |

| Nano-W Colloid (C-I-EDM 10-10-30) | 216.3 | 0.842 | mdpi.com |

| Tungsten Nanopowder (500°C treatment) | 260 | Not specified | researchgate.net |

| Tungsten Nanopowder (650°C treatment) | 450 | Not specified | researchgate.net |

| Tungsten Nanopowder (800°C treatment) | 750 | Not specified | researchgate.net |

Theoretical and Computational Studies of Tungstic Acid

Density Functional Theory (DFT) Calculations

DFT has been extensively used to investigate the geometry, vibrational frequencies, and electronic properties of tungstic acid and related species. These calculations have proven to be in strong agreement with experimental data, offering a deeper understanding of the compound's behavior. acs.orgacs.orgnih.gov

DFT calculations have been successfully employed to optimize the molecular structure of this compound and its complexes. acs.orgcsic.es The resulting geometries show good agreement with experimental data obtained from techniques like X-ray Diffraction (XRD), thereby validating the computational models. acs.orgnih.gov For instance, studies on the catalytic system involving this compound, hydrogen peroxide, and phenylphosphonic acid have demonstrated that the structures obtained through DFT calculations are consistent with XRD data. acs.org This validation allows for a reliable analysis of theoretical spectroscopic data. acs.org

First-principles molecular dynamics (FPMD) simulations, a DFT-based method, have further clarified the structure of this compound in aqueous solutions, suggesting the octahedral WO₂(OH)₂(H₂O)₂ as the true formula. csic.es This structural model is analogous to that of molybdic acid. csic.es

A comparative table of selected optimized geometric parameters from DFT calculations and experimental XRD data for a this compound complex is presented below.

| Parameter | DFT Calculated Value (Å) | Experimental XRD Value (Å) |

| P-OH | 1.621 | 1.55 |

| P=O | 1.478 | 1.50 |

| P-C | 1.807 | 1.77 |

| Table 1: Comparison of DFT-calculated and experimental bond lengths for a this compound-phenylphosphonic acid complex. Data sourced from a 2007 study on this compound peroxocomplexes. acs.org |

DFT and its time-dependent extension (TD-DFT) are powerful tools for predicting the vibrational (Infrared and Raman) and electronic (UV-Vis) spectra of this compound. acs.orgnih.gov The calculated spectra have shown significant agreement with experimental results, aiding in the characterization of species formed in situ. acs.orgacs.orgnih.gov For example, DFT calculations have accurately reproduced the experimental IR and UV-Vis spectra of this compound and its peroxo complexes, corroborating the presence of coordinated water molecules in the proposed models. acs.org

The interaction of this compound with hydrogen peroxide leads to notable changes in its vibrational and electronic spectra, which are well-described by DFT calculations. acs.orgsigmaaldrich.com Minor discrepancies between theoretical and experimental vibrational bands are generally attributed to intermolecular interactions in the solid state, which are not always fully captured in the computational models of isolated molecules. acs.org

| Spectral Region | Key Vibrational Modes Predicted by DFT |

| High Frequency | O-H stretching vibrations |

| Mid Frequency | W=O and W-O-W stretching vibrations |

| Low Frequency | Bending modes involving tungsten and oxygen |

| Table 2: General regions of interest in the predicted vibrational spectra of this compound. |

To account for the influence of a solvent environment, such as water, on the properties of this compound, computational methodologies like the Self-Consistent Reaction Field (SCRF) using the Polarizable Continuum Model (PCM) are employed. acs.orgacs.orgnih.gov This approach models the solvent as a continuous dielectric medium, which can affect the geometry and electronic structure of the solute. acs.org Studies have shown that including the solvent effect of water is important for the re-optimization of this compound's geometry and for accurate TD-DFT calculations of its electronic spectra. acs.orgacs.orgnih.gov Interestingly, in some cases, the effect of the solvent on the geometry of the this compound model was found to be minimal. acs.org

Ab Initio Molecular Dynamics (AIMD) Simulations

While DFT provides a static picture of the molecular structure, AIMD simulations offer a dynamic perspective, allowing for the characterization of nuclear motion and the exploration of various structural configurations over time. acs.org

AIMD simulations have been instrumental in providing an improved description of the vibrational dynamics of this compound when compared to high-resolution inelastic neutron scattering (INS) experiments. acs.org These simulations can probe different structural configurations and offer insights into the complex nuclear dynamics that are not accessible through static calculations alone. acs.org The analysis of AIMD results, in conjunction with INS and neutron Compton scattering (NCS) data, has revealed a strong two-dimensional hydrogen-bonding network within this compound. acs.org This network leads to significant conformational freedom and spatial delocalization of protons, highlighting the quantum character of the nuclei. acs.org

The standard approach for calculating vibrational spectra from static DFT calculations relies on the harmonic approximation, which assumes that the potential energy surface around the equilibrium geometry is a simple parabola. However, for systems with significant anharmonicity, such as this compound with its strongly anharmonic confining potential for water, this framework can fail. acs.org Low-temperature INS experiments and zero-temperature phonon calculations have shown inconsistencies with crystallographic data, pointing to the limitations of the harmonic approximation. acs.org

AIMD simulations go beyond this limitation by inherently accounting for anharmonic effects and providing a more accurate description of the vibrational dynamics. acs.org Although this requires the use of effective classical temperatures, AIMD offers a more robust method for studying the nuclear dynamics in this compound. acs.org

Studies on Peroxocomplexes of this compound

Theoretical and computational chemistry provides powerful tools to investigate the transient and highly reactive species involved in catalytic cycles. In the case of this compound, computational studies have been instrumental in elucidating the nature of its peroxo complexes, which are key intermediates in oxidation reactions using hydrogen peroxide.

Mechanism of Peroxo Complex Formation with H₂O₂

The reaction between this compound (H₂WO₄) and hydrogen peroxide (H₂O₂) is a fundamental step in many catalytic oxidation processes. This interaction leads to the in-situ formation of tungsten peroxo complexes, which are potent oxidizing agents. rsc.org It is understood that this compound must undergo a pre-conditioning period with aqueous hydrogen peroxide to become catalytically active. mdpi.com In the presence of H₂O₂, this compound is oxidized to form an active intermediate species, sometimes referred to as perthis compound. mdpi.com

Theoretical Description of Vibrational and Electronic Structures

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations have proven to be invaluable for interpreting the experimental vibrational and electronic spectra of this compound and its peroxo complexes. nih.govacs.org These theoretical approaches allow for a detailed characterization of the species formed in situ and provide insights that align well with experimental data from Infrared (IR) and UV-visible spectroscopy. acs.org To accurately model these systems, the solvent effect of water is often considered using methodologies like the Self-Consistent Reaction Field (SCRF) with the Polarizable Continuum Model (PCM). nih.govacs.org

Vibrational Structure

Key vibrational modes for the W(κ²-O-O)₂(H₂O)₂ peroxo complex have been identified through these studies. The table below summarizes some of the significant calculated vibrational frequencies and their corresponding assignments.

| Calculated Frequency (cm⁻¹) | Assignment | Reference |

|---|---|---|

| 880 | ν(O-O) symmetric | acs.org |

| 875 | ν(O-O) asymmetric | acs.org |

| 630 | ν(W-O₂) symmetric | acs.org |

| 570 | ν(W-O₂) asymmetric | acs.org |

Electronic Structure

The electronic spectra of this compound and its peroxo complexes also show significant changes upon interaction with H₂O₂. nih.govacs.org The electronic spectrum of this compound, (HO)₂WO₂, dissolved in water exhibits a characteristic band around 210 nm. acs.org Upon treatment with hydrogen peroxide, the formation of the peroxo complex gives rise to new absorption bands. acs.org

TD-DFT calculations are able to reproduce the experimental UV-vis spectra effectively. acs.org For the H₂O₂-treated samples, which contain the peroxo complex W(κ²-O-O)₂(H₂O)₂, new bands are observed that are attributed to the presence of the peroxo moieties and coordinated water molecules around the tungsten center. acs.org

The table below presents the key experimental and theoretical electronic absorption bands for the this compound peroxo complex in water.

| Species | Experimental λmax (nm) | Theoretical λmax (nm) | Attribution | Reference |

|---|---|---|---|---|

| (HO)₂WO₂ | 210 | - | Characteristic band | acs.org |

| W(κ²-O-O)₂(H₂O)₂ | 265 | - | Presence of peroxo moieties | acs.org |

| 325 | - | Presence of peroxo moieties | acs.org |

These theoretical studies, validated by experimental data, confirm that the reaction of hydrogen peroxide with this compound yields a peroxo complex that can be precisely characterized by its unique vibrational and electronic signatures. acs.org

Reactivity and Catalytic Mechanisms of Tungstic Acid

Tungstic Acid as a Catalyst Precursor

This compound is a crucial intermediate for creating highly active tungsten-based catalysts, which are employed in a range of industrial applications. masanhightechmaterials.com Its chemical and physical properties make it an excellent starting material for catalysts used in both homogeneous and heterogeneous systems. masanhightechmaterials.com

This compound serves as a direct precursor for the synthesis of tungsten oxides (WOₓ), particularly tungsten trioxide (WO₃), a widely used heterogeneous catalyst. masanhightechmaterials.comtestbook.com The conversion is typically achieved through thermal decomposition (calcination), where this compound loses water molecules to form the corresponding oxide. The properties of the resulting tungsten oxide catalyst, such as its crystalline phase and surface area, can be controlled by the calcination temperature and conditions. google.com For instance, annealing this compound hydrate (B1144303) (WO₃·H₂O) at 200°C can produce cubic phase WO₃ nanopowder, while heating to 400°C results in a mixture of monoclinic and orthorhombic phases. google.com

Furthermore, this compound can be used to prepare supported tungsten oxide catalysts. By impregnating supports like silica (B1680970) (SiO₂) or alumina (B75360) (Al₂O₃) with this compound followed by calcination, highly dispersed tungsten oxide species can be formed on the support surface. mdpi.comacs.org The choice of precursor, such as a this compound-oxalic acid complex, can lead to higher dispersion of WO₃ and stronger surface acid properties compared to other tungsten sources like ammonium (B1175870) paratungstate. acs.org This method is essential for creating catalysts with tailored acidity and activity for specific reactions. mdpi.com

Catalysts derived from this compound are pivotal in numerous oxidation and hydrogenation reactions. alfachemic.com Tungsten oxide-based catalysts, for example, are effective in the selective oxidation of various organic compounds. alfachemic.com In combination with hydrogen peroxide (H₂O₂), these catalysts form peroxo-tungsten complexes in situ, which are highly active species for the oxidative cleavage of alkenes to produce valuable carboxylic acids. rsc.org

In hydrogenation processes, this compound-derived catalysts also play a significant role. For instance, in the conversion of cellulose (B213188) to ethylene (B1197577) glycol, this compound, in conjunction with a metal hydrogenation catalyst like Raney Ni, is believed to form active species (HₓWO₃) in the presence of hydrogen. researchgate.net These species catalyze the selective cleavage of C-C bonds in cellulose, which is followed by hydrogenation facilitated by the nickel catalyst. researchgate.net Similarly, tungsten oxide supported on titania (WO₃-TiO₂), when combined with a metallic function like platinum, shows excellent performance in the dehydration and hydrogenation of sorbitol to produce biofuels. mdpi.com

Acid-Catalyzed Reactions

The catalytic activity of this compound and its derivatives is strongly linked to their acidic nature, encompassing both Brønsted and Lewis acidity. mdpi.com These acid sites are fundamental to the mechanisms of many organic reactions.

Tungsten-based catalysts, including those derived from this compound, possess Lewis acid sites that are crucial for their catalytic function. mdpi.com Mesoporous tungsten oxide (WO₃), for example, predominantly exposes Lewis acid sites associated with the W⁶⁺ cation. mdpi.com The addition of tungsten oxide to supports like alumina can generate both Brønsted and Lewis acid sites, with the number and strength of these sites influenced by tungsten loading and calcination temperature. mdpi.com

These Lewis acid sites are directly involved in the reaction mechanism. For instance, in the dimerization of cyclopentene (B43876), the reaction is proposed to initiate by the coordination of the alkene's double bond to a Lewis acidic tungsten center. nih.gov This coordination generates a carbocation, which then serves as an intermediate for subsequent reaction steps. nih.gov The presence and nature of these Lewis acid sites can be investigated using techniques such as Fourier-transform infrared spectroscopy (FTIR) of adsorbed probe molecules like pyridine. mdpi.com

It has also been shown that Lewis acid sites on supported tungsten oxide catalysts can be transformed into Brønsted acid sites under a hydrogen atmosphere. researchgate.net This transformation is influenced by the support material, with WO₃/SiO₂ showing a higher degree of transformation than WO₃/Al₂O₃ due to weaker interactions between the oxide and the silica support, allowing for greater hydrogen accessibility. researchgate.net

This compound, particularly when activated by dehydration, serves as an efficient catalyst for the transformation of alkenes, including dimerization. nih.govnih.gov The reaction proceeds via acid-catalyzed pathways, with the specific products depending on the structure of the alkene. nih.gov

In the case of cyclopentene dimerization catalyzed by activated this compound, the proposed mechanism involves Lewis acid sites. nih.gov The key steps are:

Coordination: The double bond of a cyclopentene molecule coordinates to a Lewis acidic tungsten center.

Carbocation Formation: This coordination polarizes the C=C bond, leading to the formation of a carbocation intermediate.

Nucleophilic Attack: The double bond of a second cyclopentene molecule acts as a nucleophile, attacking the carbocation.

Rearrangement and Elimination: The resulting dimeric carbocation undergoes rearrangement through hydride shifts, followed by a reaction with a tungsten oxo group to release the final product and regenerate the catalyst. nih.gov

This mechanism, detailed in the study by Alrefaee and Apblett, explains the formation of 1,1′-bi(cyclopent-3-ene) from cyclopentene at room temperature, a product different from that obtained with other types of acid catalysts. nih.gov

Table 1: Comparison of Catalysts in Cyclopentene Dimerization

| Catalyst | Product(s) | Reference |

| Activated this compound | 1,1′-bi(cyclopent-3-ene) | nih.gov |

| Hydrochloric Acid | Rearranged 4-cyclopentyl cyclopentene | nih.gov |

| Tungsten Hydrogen Bronze | Decalin | nih.gov |

This compound has been identified as a simple and effective solid catalyst for the oxidation of terpene alcohols using hydrogen peroxide as an environmentally benign oxidant. researchgate.netresearchgate.netresearchgate.net This process is valuable for synthesizing fragrances, flavors, and pharmaceutical building blocks from renewable resources. researchgate.net

In a representative study, this compound efficiently catalyzed the oxidation of borneol to camphor (B46023), and the epoxidation of geraniol (B1671447) and nerol. researchgate.netresearchgate.net The reaction mechanism is believed to involve the formation of a peroxide-tungsten complex as the key reaction intermediate. researchgate.net This active species then oxidizes the alcohol. The process is heterogeneous, allowing the solid catalyst to be easily recovered and reused without a significant loss of activity. researchgate.net

Key findings from the research on borneol oxidation include:

High conversions and selectivities (>90%) were achieved with 1.0 mol% of H₂WO₄ at 90°C after 2 hours. researchgate.netresearchgate.net

The reaction showed an endothermic character, with higher temperatures leading to increased reaction rates and conversions. researchgate.net

The major product from borneol oxidation was consistently camphor (>97% selectivity), regardless of the oxidant load. researchgate.net

The calculated activation energy for the process was 66 kJ/mol. researchgate.net

Table 2: Research Findings on this compound-Catalyzed Borneol Oxidation

| Parameter | Finding | Reference |

| Catalyst Load | 1.0 mol% H₂WO₄ | researchgate.netresearchgate.net |

| Temperature | 90°C | researchgate.netresearchgate.net |

| Reaction Time | 2 hours | researchgate.netresearchgate.net |

| Conversion/Selectivity | > 90% | researchgate.netresearchgate.net |

| Activation Energy | 66 kJ/mol | researchgate.net |

| Proposed Intermediate | Peroxide-tungsten complex | researchgate.net |

Role in Peroxo-Mediated Oxidations

Tungsten-based catalysts, including this compound, are effective in promoting oxidation reactions using hydrogen peroxide (H₂O₂). These catalysts are advantageous due to their low cost and non-toxic nature. rsc.org The in-situ formation of tungsten peroxo complexes when reacted with H₂O₂ results in highly active species for various oxidative transformations. rsc.org

The interaction of this compound with hydrogen peroxide leads to the formation of peroxotungstate complexes. acs.org These complexes are the active species responsible for the catalytic activity in oxidation reactions. mdpi.com The reaction of this compound with H₂O₂ generates W-peroxo complexes, specifically W-(η²-O₂), which are key reactive intermediates. rsc.orgosti.gov The formation of these peroxo complexes is accompanied by noticeable changes in the vibrational and electronic spectra of the this compound system. acs.org The anion HWO₅⁻ has been identified as a likely catalytic species, and its concentration is crucial for the rate of reactions like epoxidation. mdpi.com However, the rapid decomposition of H₂O₂ can neutralize this active tungsten anion, leading to a significant reduction in its catalytic activity. mdpi.com The stability and reactivity of these peroxotungstate complexes can be influenced by the presence of other ions and the reaction medium. For instance, immobilizing tungstate (B81510) on layered double hydroxides (LDH) and subsequently treating it with H₂O₂ creates an efficient heterogeneous catalyst for the epoxidation of allylic alcohols. kuleuven.be

This compound, in combination with hydrogen peroxide, serves as an efficient system for the oxidative cleavage of carbon-carbon double bonds in olefins to produce carboxylic acids. oup.comoup.com This method presents a sustainable alternative to traditional, more hazardous oxidizing agents like ozone or permanganate. rsc.org The reaction proceeds via the formation of W-peroxo complexes that initially react with the alkene to form an epoxide. rsc.org This epoxide then undergoes hydrolysis and subsequent oxidative cleavage to yield the final acid products. rsc.orgosti.gov The acidity of the reaction medium plays a significant role, with weakly acidic conditions (pH 4-5) being favorable for the oxidative cleavage process. oup.comoup.com For example, the reaction of oleic acid with aqueous H₂O₂ catalyzed by this compound can achieve high conversion rates. rsc.org

A study on the oxidative cleavage of various olefins using the H₂WO₄-H₂O₂ system demonstrated the successful conversion of cyclic and aliphatic olefins into their corresponding carboxylic acids or keto carboxylic acids. oup.com

| Olefin | Product | Yield (%) |

| Cyclopentene | Glutaric acid | Moderate |

| 1-Methyl-1-cyclohexene | Keto carboxylic acid | Good |

| 1-Octene | Heptanoic acid | - |

| 2-Octene | Hexanoic acid | - |

| 2-Methyl-2-octene | Hexanoic acid | Good |

Table adapted from research on oxidative cleavage by the H₂WO₄-H₂O₂ system. oup.com

In tungsten-catalyzed oxidation reactions with hydrogen peroxide, a key challenge is the competition between the desired epoxidation or oxidative cleavage pathway and the non-selective decomposition of H₂O₂ into water and oxygen. rsc.orgrsc.org The W-peroxo complexes are the primary reactive intermediates for both the oxygen transfer to the substrate (epoxidation) and the decomposition of H₂O₂. rsc.org The ratio of the rates of these two competing reactions is dependent on the concentrations of the substrate and hydrogen peroxide. rsc.org

Maintaining a low concentration of H₂O₂ can favor the epoxidation pathway over decomposition, thereby increasing the selectivity and efficiency of the oxidant. rsc.org This can be achieved through strategies like the continuous addition of a dilute H₂O₂ solution in a semi-batch reactor, which helps to maintain a high alkene-to-H₂O₂ concentration ratio. rsc.org Studies have shown that at high catalyst concentrations, the rate of H₂O₂ decomposition can dominate, significantly suppressing the epoxidation reaction. rsc.org The presence of water in the reaction medium can also influence this competition, with higher water mole fractions leading to increased epoxidation rates and decreased H₂O₂ decomposition rates. semanticscholar.orgnih.gov This effect is attributed to the differential stabilization of the transition states for epoxidation and decomposition by water molecules. semanticscholar.orgnih.gov

Heterogeneous Catalysis by Tungsten-Based Heteropoly Compounds